molecular formula C15H21N5O B6452593 (2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549034-05-9

(2-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol

Cat. No.: B6452593
CAS No.: 2549034-05-9
M. Wt: 287.36 g/mol
InChI Key: PDTJOYFBTSJDDV-UHFFFAOYSA-N
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Description

The compound features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 6, fused to an octahydrocyclopenta[c]pyrrole bicyclic system. A methanol group is appended at the 3a position of the pyrrolidine ring. This structure combines a nitrogen-rich heterocycle with a rigid bicyclic framework, which may enhance binding affinity in biological systems or influence physicochemical properties such as solubility and stability.

Properties

IUPAC Name

[2-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-10-11(2)18-14-16-9-17-20(14)13(10)19-6-12-4-3-5-15(12,7-19)8-21/h9,12,21H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTJOYFBTSJDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC4CCCC4(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents MP (°C) Notable IR/NMR Features
Target Compound Triazolo[1,5-a]pyrimidine 5,6-dimethyl; bicyclic; methanol N/A O-H (~3400 cm⁻¹); bicyclic NMR shifts
Triazolo[4,3-a]pyrimidin-5-one 2-hydroxyphenyl; methyl 184 C=O (1680 cm⁻¹); aromatic H 6.97–8.02 ppm
Pyrazolo[1,5-a]pyrimidine Trifluoromethyl; diazenyl N/A C-F (1200–1100 cm⁻¹); NH₂ at ~5 ppm
Imidazo[1,2-a]pyridine Nitrophenyl; cyano; ester 215–217 NO₂ (1520, 1350 cm⁻¹); ester C=O ~1700 cm⁻¹

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